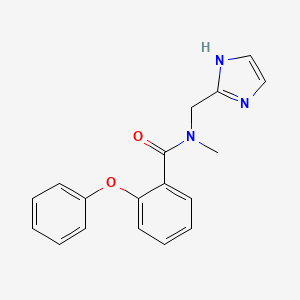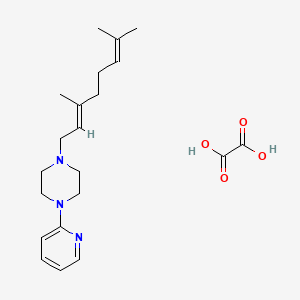
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively activates the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the delta opioid receptor results in the inhibition of neurotransmitter release, which leads to the modulation of pain and reward pathways in the brain. This compound has been shown to have a high affinity for the delta opioid receptor and a low affinity for the mu and kappa opioid receptors, which reduces the risk of side effects associated with traditional opioid agonists.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for opioid addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its high selectivity for the delta opioid receptor, which reduces the risk of side effects associated with traditional opioid agonists. However, one of the limitations of this compound is its relatively low potency compared to other delta opioid receptor agonists. This can make it difficult to achieve therapeutic effects at lower doses, which may limit its potential clinical applications.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective delta opioid receptor agonists that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for more research on the long-term effects of this compound on the brain and the potential for addiction or abuse.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 3-chloro-2-methylphenylacetonitrile with ethyl magnesium bromide to form 3-chloro-2-methylphenylethylmagnesium bromide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the desired product, this compound. The yield of the synthesis process is typically around 50-60% and requires several purification steps to obtain a pure compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. It has been shown to selectively activate the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-5-13(16)11(14)2/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBNUUEGWOCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)

![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![methyl 1-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5325708.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)